N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the retrieved literature .Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” are not explicitly mentioned in the retrieved literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved literature .Scientific Research Applications
Enhanced Reductive Cleavage
Aromatic and heteroaromatic N-benzyl carboxamides, closely related to the compound , have been studied for their reductive cleavage properties. The facilitated reduction under mild conditions leads to the formation of protected amines, showcasing the compound's potential in synthetic organic chemistry for creating building blocks for further chemical synthesis (Ragnarsson et al., 2001).
Heterocyclic Synthesis
Research has focused on the synthesis of heterocyclic compounds from N-benzyl carboxamide derivatives. This includes the creation of pyrazole and pyridine derivatives, indicating the compound's utility in the development of new heterocyclic frameworks with potential pharmacological activities (Hebishy et al., 2020).
Antiviral Activity
Benzamide-based heterocycles have been synthesized and evaluated for their antiviral activities, particularly against the H5N1 subtype of the influenza A virus. This suggests potential research applications of the compound in the development of antiviral agents (Hebishy et al., 2020).
Catalytic Activity and Magnetism
Compounds rich in N-donor sites, similar to the structure of interest, have been used to synthesize Cu(II) compounds with varied nuclearities. These studies explore the catalytic activities and magnetic properties of such complexes, potentially opening avenues for research in catalysis and material science (Sutradhar et al., 2019).
Anticancer Evaluation
Another closely related compound has been synthesized and characterized, demonstrating antibacterial, antifungal, and anticancer activities. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Senthilkumar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(22-14-16-6-2-1-3-7-16)24-13-12-23-11-5-9-18(23)19(24)17-8-4-10-21-15-17/h1-11,15,19H,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQKBJIIRPIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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